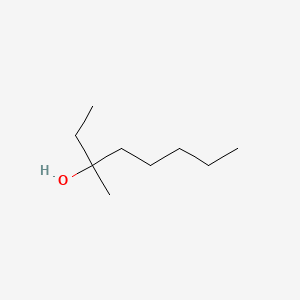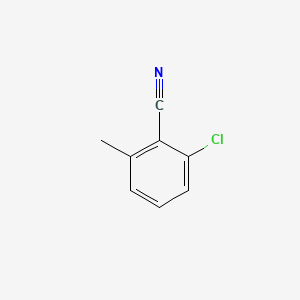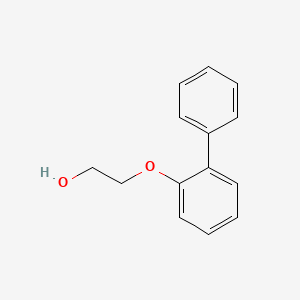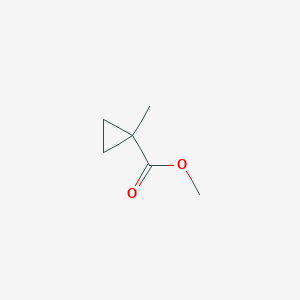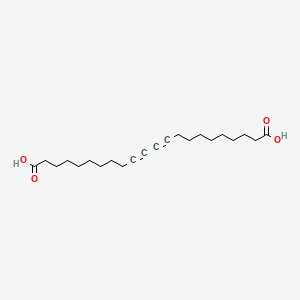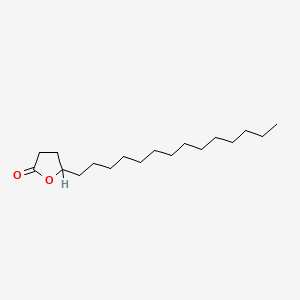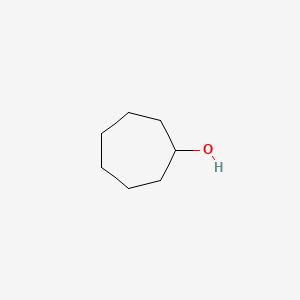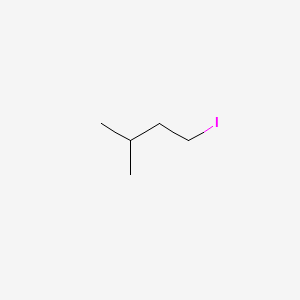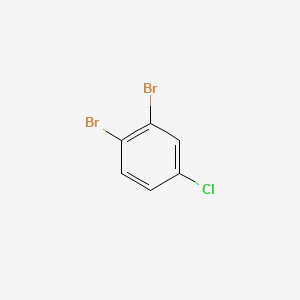
1,2-二溴-4-氯苯
描述
1,2-Dibromo-4-chlorobenzene is an organic compound with the molecular formula C6H3Br2Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
科学研究应用
1,2-Dibromo-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary target of 1,2-dibromo-4-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The interaction of 1,2-dibromo-4-chlorobenzene with its target involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway of 1,2-dibromo-4-chlorobenzene involves the metabolism of the compound to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .
Pharmacokinetics
The pharmacokinetics of 1,2-dibromo-4-chlorobenzene involve its absorption, distribution, metabolism, and excretion (ADME). The compound has low gastrointestinal absorption and is a CYP1A2 and CYP2C9 inhibitor . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.5, affects its bioavailability .
Result of Action
The result of the action of 1,2-dibromo-4-chlorobenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the compound’s interaction with its target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-dibromo-4-chlorobenzene. For instance, its solubility, which is moderately soluble with a Log S (ESOL) value of -4.49 , can affect its distribution in the environment and its interaction with its target. Furthermore, its stability can be influenced by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.
Another method involves the Sandmeyer reaction, where 4-chloroaniline is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromine atoms at the 1 and 2 positions.
Industrial Production Methods
In industrial settings, the production of 1,2-dibromo-4-chlorobenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,2-Dibromo-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, or sulfonation reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures and pressures.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: Products include 1,2-dihydroxy-4-chlorobenzene and 1,2-diamino-4-chlorobenzene.
Electrophilic Aromatic Substitution: Products include 1,2,4-tribromobenzene and 1,2-dibromo-4-nitrobenzene.
相似化合物的比较
Similar Compounds
1,2-Dibromobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,4-Dibromobenzene: Has bromine atoms at the 1 and 4 positions, leading to different reactivity and substitution patterns.
4-Bromo-1,2-dichlorobenzene: Contains two chlorine atoms and one bromine atom, resulting in distinct chemical properties.
Uniqueness
1,2-Dibromo-4-chlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its reactivity and makes it a valuable intermediate in various chemical syntheses. The compound’s unique structure also allows for selective reactions that are not possible with other halogenated benzenes.
属性
IUPAC Name |
1,2-dibromo-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKNVKLWIJHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209783 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60956-24-3 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)


